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Compound of Interest

Compound Name: (6-Methoxypyridin-3-YL)methanol

Cat. No.: B151917

(6-Methoxypyridin-3-YL)methanol: A Versatile
Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide on its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals

(6-Methoxypyridin-3-YL)methanol, a substituted pyridine derivative, has emerged as a
valuable and versatile building block in medicinal chemistry. Its unique structural features,
including the electron-donating methoxy group and the reactive hydroxymethyl moiety, make it
an attractive starting material for the synthesis of a diverse range of biologically active
compounds. This technical guide explores the potential research applications of (6-
Methoxypyridin-3-YL)methanol, detailing its role in the development of novel therapeutics
targeting key signaling pathways implicated in cancer, inflammation, and pain.

Chemical Properties and Synthesis

(6-Methoxypyridin-3-YL)methanol, with the chemical formula C7HONO2 and a molecular
weight of 139.15 g/mol , is a colorless to pale-yellow liquid.[1] It is characterized by the
presence of a pyridine ring, a methoxy group at the 6-position, and a methanol group at the 3-
position.[2] This arrangement of functional groups allows for a variety of chemical
modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization.
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A common synthetic route to (6-Methoxypyridin-3-YL)methanol involves the reduction of

methyl 6-methoxynicotinate.[3]

Experimental Protocol: Synthesis of (6-Methoxypyridin-
3-YL)methanol

Materials:

Methyl 6-methoxynicotinate

Tert-butyl methyl ether (MTBE)

Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene)
3.5N Sodium hydroxide solution

Toluene

Ice bath

Nitrogen atmosphere

Procedure:

Dissolve methyl 6-methoxynicotinate (1 equivalent) in MTBE under a nitrogen atmosphere
and cool the solution in an ice bath.[3]

Slowly add sodium bis(2-methoxyethoxy)aluminum hydride (1.2 equivalents) to the reaction
mixture over 1.5 hours, maintaining the temperature below 15°C.[3]

After the addition is complete, continue stirring for 20 minutes.[3]

Slowly add 3.5N aqueous sodium hydroxide solution, keeping the temperature below 15°C.

[3]
Warm the reaction mixture to 32°C and stir for 45 minutes.[3]

Separate the organic layer. Extract the aqueous layer with MTBE.[3]
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o Combine the organic layers and concentrate under reduced pressure.[3]

e Add toluene to the residue and perform azeotropic distillation. Repeat this step three times to
yield (6-Methoxypyridin-3-YL)methanol as a light yellow oil.[3]

Applications in Medicinal Chemistry

The (6-Methoxypyridin-3-YL)methanol scaffold has been successfully incorporated into a
variety of potent and selective inhibitors targeting key enzymes in cellular signaling pathways.

PISBK/ImMTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling
pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a
hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

Derivatives of (6-Methoxypyridin-3-YL)methanol have been investigated as dual PISK/mTOR
inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives has demonstrated
potent inhibitory activity against both PI3Ka and mTOR.[5][4]

Quantitative Data: PISBK/mTOR Inhibitory Activity

Antiproliferativ

Compound Target IC50 (nM) Cell Line
e IC50 (nM)

22¢c PI3Ka 0.22 MCF-7 130

MmTOR 23 HCT-116 20

Data synthesized from a study on sulfonamide methoxypyridine derivatives.[5][4]

Signaling Pathway: PI3K/AKT/mTOR
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Caption: PI3K/mTOR signaling pathway and points of inhibition.
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Experimental Protocol: PIBK/ImMTOR Kinase Assay
(General)

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50

values of inhibitor compounds.

Materials:

Recombinant PI3K and mTOR enzymes

Substrate (e.g., PIP2 for PI3K)

ATP

Test compounds (derivatives of (6-Methoxypyridin-3-YL)methanol)
Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Plate reader

Procedure:

In a 384-well plate, add the test compound at various concentrations.

Add a solution containing the respective kinase (PI3K or mTOR).

Initiate the kinase reaction by adding a solution containing the substrate and ATP.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-
Glo™ Reagent).

Incubate for 40 minutes.
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Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes.

Measure the luminescence using a plate reader.

Calculate the IC50 value from the dose-response curve.[4]

Transient Receptor Potential Vanilloid 3 (TRPV3)
Antagonists

TRPV3 is a non-selective cation channel primarily expressed in the skin and neuronal tissues.
It is implicated in temperature sensation, pain perception, and skin barrier function.[2][3][6]
Antagonists of TRPV3 are being explored for the treatment of chronic pain and inflammatory
skin disorders.

The pyridinyl methanol moiety is a key feature in a class of potent and selective TRPV3
antagonists.[2][3][6]

Quantitative Data: TRPV3 Antagonist Activity

Compound Target IC50 (pM)

74a TRPV3 0.38

Data for a representative (pyridin-2-yl)methanol derivative.[2]

Experimental Workflow: Development of TRPV3 Antagonists
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Caption: Workflow for TRPV3 antagonist drug discovery.

RET Kinase Inhibitors

The Rearranged during Transfection (RET) receptor tyrosine kinase plays a critical role in cell
growth, differentiation, and survival. Aberrant RET signaling, due to mutations or fusions, is a
driver in several types of cancer, including thyroid and non-small cell lung cancer.[1]

The pyridine scaffold is a key component in the development of potent RET inhibitors, including
those active against gatekeeper mutations that confer resistance to existing therapies.[1]
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Quantitative Data: RET Inhibitor Activity

Compound Target IC50 (nM)
20 RET (wild-type) 6.20
RET (V804M mutant) 18.68

Data for a representative N-trisubstituted pyrimidine derivative.[1]

Logical Relationship: Overcoming Drug Resistance
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Caption: Logic for overcoming RET kinase inhibitor resistance.

Conclusion

(6-Methoxypyridin-3-YL)methanol has proven to be a highly valuable and adaptable scaffold
in the field of medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors for
critical therapeutic targets such as PI3BK/mTOR, TRPV3, and RET kinases highlights its
significant potential for the development of novel drugs. The synthetic accessibility and the
capacity for diverse chemical modifications make (6-Methoxypyridin-3-YL)methanol a key
building block for future drug discovery efforts aimed at addressing a wide range of diseases.
Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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